molecular formula C12H17NO3 B15205657 1-(5-Methylfuran-2-yl)-3-morpholinopropan-1-one

1-(5-Methylfuran-2-yl)-3-morpholinopropan-1-one

Cat. No.: B15205657
M. Wt: 223.27 g/mol
InChI Key: XQYJBAOSTQJIKE-UHFFFAOYSA-N
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Description

1-(5-Methylfuran-2-yl)-3-morpholinopropan-1-one is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Methylfuran-2-yl)-3-morpholinopropan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 5-methylfuran-2-carboxylic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place under anhydrous conditions and at a temperature range of 0-25°C to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methylfuran-2-yl)-3-morpholinopropan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation Products: Depending on the degree of oxidation, products such as carboxylic acids or ketones may be formed.

  • Reduction Products: Reduction reactions typically yield alcohols or amines.

  • Substitution Products: Substitution reactions can lead to the formation of various derivatives, including esters and amides.

Scientific Research Applications

1-(5-Methylfuran-2-yl)-3-morpholinopropan-1-one has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of enzyme inhibitors and as a tool in biochemical assays.

  • Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.

  • Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

1-(5-Methylfuran-2-yl)-3-morpholinopropan-1-one is similar to other furan derivatives, such as 2-acetyl-5-methylfuran and N-benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine. its unique structure and reactivity set it apart from these compounds, making it a valuable substance in various applications.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

1-(5-methylfuran-2-yl)-3-morpholin-4-ylpropan-1-one

InChI

InChI=1S/C12H17NO3/c1-10-2-3-12(16-10)11(14)4-5-13-6-8-15-9-7-13/h2-3H,4-9H2,1H3

InChI Key

XQYJBAOSTQJIKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)CCN2CCOCC2

Origin of Product

United States

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